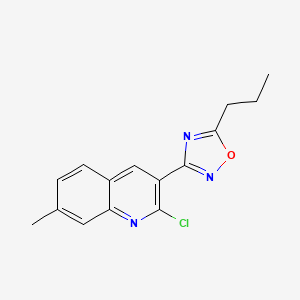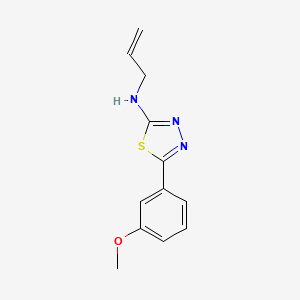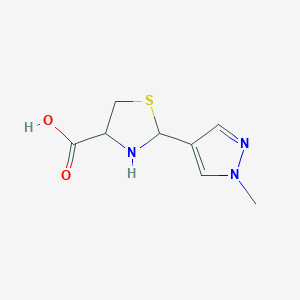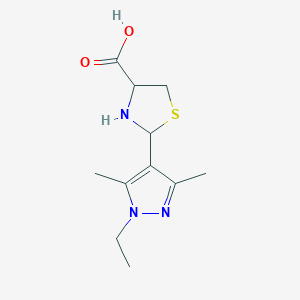![molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3](/img/structure/B1345004.png)
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine" appears to be related to a class of compounds that involve morpholine derivatives, which are of interest due to their biological activities and potential use in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related morpholine derivatives and their synthesis, which can provide insights into the chemical properties and synthesis methods that might be applicable to the compound .
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, a compound with a morpholine moiety, involved the separation of isomers and the determination of the active isomer through various chromatographic techniques and crystallization methods . Another study demonstrated the synthesis of a designed scaffold involving a morpholine derivative through photoinduced one-electron reductive β-activation for stereoselective CC bond formation . Additionally, the alkylation of morpholine-2,5-dione derivatives was used to produce enantiomerically pure α-amino acids, showcasing the utility of morpholine derivatives in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The stereochemistry of such compounds is crucial for their biological activity. For example, the active isomer of the glucosyltransferase inhibitor was identified as the D-threo (1S,2R) isomer, with its configuration supported by 13C NMR spectroscopy . The configuration of stereogenic centers in other morpholine derivatives was determined using 1H-NMR data, conformational analysis, and nOe measurements .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions that are essential for their transformation into biologically active molecules or other useful chemical entities. The active isomer of the glucosyltransferase inhibitor was synthesized using two different synthetic routes, indicating the versatility of reactions that morpholine derivatives can participate in . The designed scaffold mentioned in another study was transformed into valuable heterocyclic building blocks, demonstrating the reactivity of the morpholine ring in creating diverse heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and the substituents attached to the morpholine ring. The active glucosyltransferase inhibitor exhibited inhibitory activity with a Ki of 0.7 µM, indicating its potency as an inhibitor . The optical purity of the synthesized morpholine derivatives is also a significant property, as it affects their potential use in asymmetric synthesis and the production of enantiomerically pure compounds .
科学的研究の応用
Neurokinin-1 Receptor Antagonism
A study on a morpholine derivative highlighted its role as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This compound exhibited high efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression due to its high affinity and long central duration of action. Such compounds are significant in developing treatments for nausea and depression, indicating the broad therapeutic potential of morpholine derivatives in neurochemical modulation T. Harrison et al., 2001.
Heterocyclic Chemistry
Another study explored the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, demonstrating its utility as a versatile scaffold for creating valuable heterocyclic building blocks. This indicates the importance of morpholine derivatives in synthesizing complex molecules for pharmaceutical applications, showcasing their role in the design and development of new drugs G. Pandey et al., 2012.
Ring-Opening Polymerization
Research on morpholine-2,5-dione derivatives with various metal catalysts for ring-opening polymerization highlights the chemical versatility and application of morpholine compounds in material science. This work contributes to our understanding of polymer chemistry and the development of new materials with potential applications in biodegradable plastics, coatings, and biomedical devices M. Chisholm et al., 2006.
Anticonvulsant Activity
A study on hybrid compounds derived from morpholine demonstrated significant anticonvulsant activity across various preclinical seizure models. This research underscores the potential of morpholine derivatives in developing new antiepileptic drugs, contributing to the treatment options for epilepsy and other seizure-related disorders K. Kamiński et al., 2015.
Antitumor Activity
Several studies focused on the synthesis of morpholine derivatives and their biological activities, including distinct inhibition on the proliferation of cancer cell lines. These findings suggest the potential of morpholine derivatives in cancer research, especially in the development of novel chemotherapeutic agents targeting specific cancer cell lines Jiu-Fu Lu et al., 2017.
Safety And Hazards
特性
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHABTMWBHTG-DTORHVGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)





![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)


![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1344970.png)